
2'-Deoxy-2'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is a synthetic nucleoside analog This compound is characterized by the presence of a phthalimide group attached to the 2’ position of the deoxyribose sugar in uridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine typically involves the following steps:
Protection of the Uridine: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Introduction of the Phthalimide Group: The protected uridine is then reacted with phthalic anhydride in the presence of a base such as pyridine to introduce the phthalimide group at the 2’ position.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the uracil moiety.
Reduction: Reduction reactions can occur at the phthalimide group, converting it to a phthalamide.
Substitution: Nucleophilic substitution reactions can occur at the 2’ position, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of uracil derivatives.
Reduction: Formation of phthalamide derivatives.
Substitution: Formation of various nucleoside analogs depending on the nucleophile used.
Scientific Research Applications
2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The phthalimide group can also interact with various enzymes and proteins, inhibiting their activity. This compound targets molecular pathways involved in viral replication and cancer cell proliferation.
Comparison with Similar Compounds
2’-Deoxyuridine: Lacks the phthalimide group and is less effective in antiviral and anticancer applications.
5-Fluorouracil: A well-known anticancer drug that also targets nucleic acid synthesis but has a different mechanism of action.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV, which also incorporates into DNA but has a different structure and mechanism.
Uniqueness: 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is unique due to the presence of the phthalimide group, which enhances its ability to inhibit nucleic acid synthesis and interact with various molecular targets. This makes it a promising candidate for further research and development in antiviral and anticancer therapies.
Properties
CAS No. |
173099-58-6 |
|---|---|
Molecular Formula |
C17H15N3O7 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O7/c21-7-10-13(23)12(16(27-10)19-6-5-11(22)18-17(19)26)20-14(24)8-3-1-2-4-9(8)15(20)25/h1-6,10,12-13,16,21,23H,7H2,(H,18,22,26)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
OTBXGAQZHWYAOI-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3C(C(OC3N4C=CC(=O)NC4=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


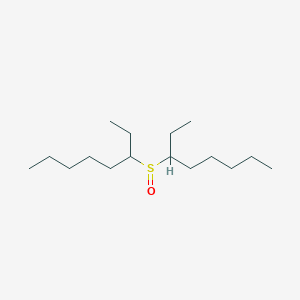

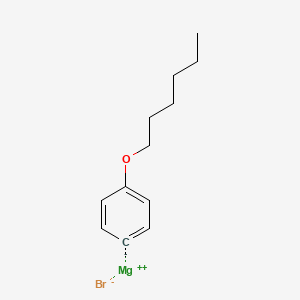
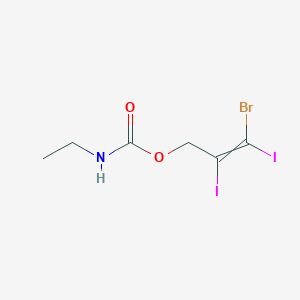
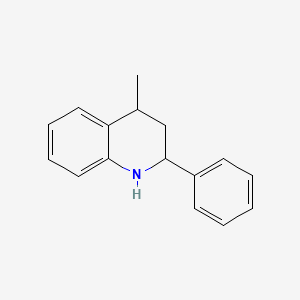

![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)

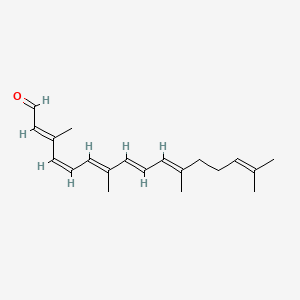

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)

